molecular formula C25H24F4N4O5 B605051 N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide CAS No. 1889279-16-6

N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide

Cat. No. B605051
M. Wt: 536.4836
InChI Key: VRVJKILQRBSEAG-LFPIHBKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-485 is an inhibitor of the histone acetyltransferase p300/CBP (IC50 = 60 nM). It decreases acetylated histone H3 lysine 27 (H3K27Ac), but not H3K9Ac, levels in PC3 cells in a concentration-dependent manner. A-485 reduces proliferation of non-small cell lung cancer (NSCLC), small cell lung cancer, triple-negative breast cancer, mantel cell lymphoma, multiple myeloma, non-Hodgkin's, and acute myeloid leukemia cell lines. It inhibits expression of prostate specific antigen (PSA) and H3K27Ac occupancy at the PSA enhancer without inhibiting androgen receptor occupancy in LNCaP-FGC cells. A-485 reduces tumor volume in a LuCaP-77 mouse xenograft model of castration-resistant prostate cancer when administered at a dose of 100 mg twice per day for 21 days.
A-485 is a potent and selective HAT inhibitor of p300/CBP in vitro with an IC50 of 10 nM in a p300 TR-FRET assay and 3 nM in a CBP TR-FRET assay with selectivity > 1000-fold over closely related HATs. SPR data indicates potent binding to p300 (KD=15 nM). In PC-3 cells A-485 reduces H3K27ac with IC50 of 73 nM while not affecting H3K9ac levels. Inhibition of cellular proliferation is observed in several cancer cell types, most notably AR+ prostate, multiple myeloma, and NHL. A-486 is a suitable control with 1000-fold higher IC50 in the p300 TR-FRET assay.

Scientific Research Applications

Synthesis and Chemical Characterization

One of the primary research applications of the compound involves its synthesis and chemical characterization. Studies like those by Xiong Jing (2011) have focused on the synthesis of similar compounds, highlighting the production methods and structural characterization using techniques like NMR, IR, MS, and specific rotation measurements (Xiong Jing, 2011).

Radiotracer Development for PET Imaging

A significant area of research is the development of radiotracers for Positron Emission Tomography (PET) imaging. For example, Fujinaga et al. (2018) developed novel radiotracers, including derivatives with a [18F]fluorobenzene ring, for PET imaging of the translocator protein (TSPO) in the ischemic brain. These compounds showed high binding affinities and improved in vivo stability (Fujinaga et al., 2018).

Synthesis of Stable Isotope-Labeled Compounds

Research by Lin and Weaner (2012) illustrates the synthesis of stable isotope-labeled compounds, including an antibacterial agent and its major metabolite. Such research is crucial for developing labeled compounds for various scientific purposes, including tracking and analysis (R. Lin & L. Weaner, 2012).

Herbicidal Activity

The compound also finds application in agriculture, specifically in the development of herbicides. Wu et al. (2011) synthesized and evaluated novel derivatives for their herbicidal activities, demonstrating the compound's potential in controlling dicotyledonous weeds (Daoxin Wu et al., 2011).

Anticonvulsant Properties

Research into the anticonvulsant activities of related compounds has been conducted, as demonstrated by Kohn et al. (1993). They synthesized alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives and evaluated their effectiveness in seizure tests in mice (H. Kohn et al., 1993).

Anti-inflammatory and Anticancer Applications

The compound has also been researched for its potential anti-inflammatory and anticancer properties. Studies like those by Sunder and Maleraju (2013) have synthesized novel derivatives and evaluated their anti-inflammatory activity (K. Sunder & Jayapal Maleraju, 2013), while others like Penthala et al. (2011) have focused on synthesizing analogs for in vitro cytotoxicity against human tumor cell lines (Narsimha R Penthala et al., 2011).

Antiviral Evaluation

Recent research by Apaydın et al. (2020) has explored the antiviral activity of new spirothiazolidinone derivatives, highlighting the potential of this compound in combating viral infections (Çağla Begüm Apaydın et al., 2020).

Antibacterial Activity

Finally, Varshney et al. (2009) synthesized a series of derivatives and evaluated their antibacterial activity against various resistant Gram-positive and Gram-negative bacteria, demonstrating the compound's application in addressing bacterial infections (V. Varshney et al., 2009).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVJKILQRBSEAG-LFPIHBKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F4N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
Reactant of Route 2
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N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
Reactant of Route 3
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N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
Reactant of Route 4
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N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide

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